molecular formula C12H10O2S2 B3032968 1H-Indene-1,3(2H)-dione, 2-[bis(methylthio)methylene]- CAS No. 65472-87-9

1H-Indene-1,3(2H)-dione, 2-[bis(methylthio)methylene]-

Cat. No.: B3032968
CAS No.: 65472-87-9
M. Wt: 250.3 g/mol
InChI Key: QEOZFOOXMHVRBO-UHFFFAOYSA-N
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Description

1H-Indene-1,3(2H)-dione, 2-[bis(methylthio)methylene]- is a chemical compound known for its unique structure and reactivity It is characterized by the presence of an indene core with a dione functionality and a bis(methylthio)methylene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Indene-1,3(2H)-dione, 2-[bis(methylthio)methylene]- typically involves the reaction of indene derivatives with appropriate reagents to introduce the dione and bis(methylthio)methylene functionalities. One common method involves the use of hydrazinecarbothioamides and 2-benzylidene-1H-indene-1,3(2H)-diones under specific reaction conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The exact methods can vary depending on the desired scale and application, but typically involve similar synthetic routes as those used in laboratory settings.

Chemical Reactions Analysis

Types of Reactions

1H-Indene-1,3(2H)-dione, 2-[bis(methylthio)methylene]- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The bis(methylthio)methylene group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

1H-Indene-1,3(2H)-dione, 2-[bis(methylthio)methylene]- has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1H-Indene-1,3(2H)-dione, 2-[bis(methylthio)methylene]- involves its interaction with molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1H-Indene-1,3(2H)-dione, 2-[bis(methylthio)methylene]- include:

  • 2-Benzylidene-1H-indene-1,3(2H)-diones
  • 1,3-Bis(dicyanomethylene)indane
  • Spiro(indolone-3,2’-[1,3,4-thiadiazol])-2-ones

Uniqueness

What sets 1H-Indene-1,3(2H)-dione, 2-[bis(methylthio)methylene]- apart is its unique combination of the indene core with the bis(methylthio)methylene group, which imparts distinct reactivity and potential applications. This uniqueness makes it a valuable compound for various scientific investigations and applications.

Properties

IUPAC Name

2-[bis(methylsulfanyl)methylidene]indene-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O2S2/c1-15-12(16-2)9-10(13)7-5-3-4-6-8(7)11(9)14/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEOZFOOXMHVRBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC(=C1C(=O)C2=CC=CC=C2C1=O)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30400690
Record name 1H-Indene-1,3(2H)-dione, 2-[bis(methylthio)methylene]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30400690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65472-87-9
Record name 1H-Indene-1,3(2H)-dione, 2-[bis(methylthio)methylene]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30400690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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